molecular formula C12H22O2 B2384634 Tert-butyl cycloheptanecarboxylate CAS No. 87661-17-4

Tert-butyl cycloheptanecarboxylate

Cat. No.: B2384634
CAS No.: 87661-17-4
M. Wt: 198.306
InChI Key: YQEHIBWMBLQEAU-UHFFFAOYSA-N
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Description

tert-Butyl cycloheptanecarboxylate is a cycloheptane-derived ester featuring a bulky tert-butyl ester group. This compound is structurally characterized by a seven-membered carbocyclic ring, which imparts unique conformational flexibility compared to smaller rings (e.g., cyclopentane or cyclohexane derivatives).

Properties

IUPAC Name

tert-butyl cycloheptanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-12(2,3)14-11(13)10-8-6-4-5-7-9-10/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEHIBWMBLQEAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl cycloheptanecarboxylate can be synthesized through several methods. One common approach involves the esterification of cycloheptanecarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the transesterification of methyl or ethyl cycloheptanecarboxylate with tert-butyl alcohol. This reaction can be catalyzed by bases such as sodium methoxide or potassium tert-butoxide. The reaction conditions usually involve heating the mixture to promote the exchange of ester groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds . These systems offer advantages such as improved reaction control, reduced reaction times, and increased sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cycloheptanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H2O2).

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.

    Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: TBHP, H2O2, catalytic amounts of bismuth (III) oxide.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides, amines, thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Scientific Research Applications

Tert-butyl cycloheptanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its ester group can be selectively modified, making it a versatile intermediate.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its structural features allow for the exploration of new chemical space in drug discovery.

    Medicine: this compound derivatives may exhibit pharmacological properties, making them candidates for the development of new therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of tert-butyl cycloheptanecarboxylate involves its interaction with molecular targets through its ester functional group. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the steric and electronic effects of the tert-butyl group, which can modulate its interactions with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Conformational Effects

The cycloheptane ring introduces distinct steric and electronic properties compared to smaller rings:

Compound Ring Size Key Structural Features Conformational Impact
tert-Butyl cycloheptanecarboxylate 7-membered Bulky tert-butyl ester Increased flexibility; potential boat/chair-like conformers
tert-Butyl 2-ethylcyclopentanecarboxylate 5-membered Ethyl substituent at C2 Rigid cyclopentane ring; higher ring strain
trans-Methyl 4-((tert-Boc)amino)cyclohexanecarboxylate 6-membered Cyclohexane with tert-Boc-protected amine Chair conformation dominates; reduced strain

Key Findings :

  • Larger rings (e.g., cycloheptane) exhibit lower ring strain and greater conformational freedom, which may enhance solubility in nonpolar solvents compared to cyclopentane analogs .
  • Ethyl or amino substituents (e.g., in cyclohexane derivatives) introduce steric or electronic effects that alter reactivity profiles .

Reactivity and Functional Group Transformations

Comparative analysis of synthetic pathways and reactivity:

Example 1: Reduction of Esters
  • Cyclopentane Analogs : In tert-butyl 2-ethyl-4-(hydroxymethyl)cyclopentanecarboxylate (), lithium aluminum hydride (LAH) selectively reduces ester groups to alcohols, retaining the tert-butyl protection.
  • Cycloheptane Derivatives : Expected to follow similar reduction pathways, but steric hindrance from the larger ring may slow reaction kinetics .
Example 2: Sulfonylation and Amine Formation
  • Cyclopentane Case : Mesylation of hydroxyl groups (e.g., using methanesulfonyl chloride) in tert-butyl 2-ethylcyclopentanecarboxylate derivatives facilitates nucleophilic substitution (e.g., amination in Step C, ).
  • Cycloheptane Context : Larger ring size may reduce nucleophilic substitution efficiency due to increased steric shielding of reactive sites .

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